7-溴-3-苯并呋喃酮

描述

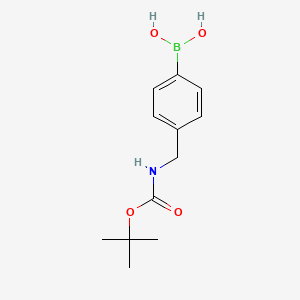

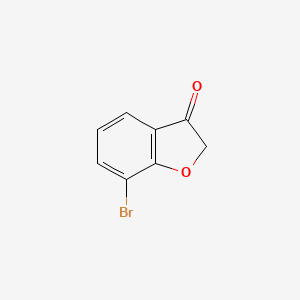

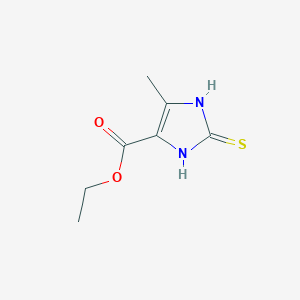

7-Bromo-3-benzofuranone is a compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The bromine atom at the seventh position indicates that it is a brominated derivative of benzofuranone, which may affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 7-Bromo-3-benzofuranone, has been explored in various studies. For instance, the synthesis of 2,3-disubstituted benzofurans has been achieved using acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, which could potentially be adapted for the synthesis of 7-Bromo-3-benzofuranone . Additionally, the synthesis of benzofuran derivatives has been reported through the reaction of hydroxy-formyl compounds with ethyl bromomalonate, followed by a series of hydrolysis and decarboxylation steps . These methods provide a foundation for the synthesis of various benzofuran derivatives, including brominated ones.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a related compound, 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, shows a significant dihedral angle between the planes of the benzofuran ring system and the bromophenyl ring, which could be indicative of the steric interactions present in brominated benzofuranones .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. The presence of a bromine atom in 7-Bromo-3-benzofuranone suggests that it could be used as a precursor in various coupling reactions, such as those catalyzed by copper(I) iodide, to yield disubstituted benzofurans . The bromine atom can act as a good leaving group, facilitating nucleophilic substitution reactions that can lead to further functionalization of the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their substitution patterns. For example, the presence of a bromine atom can increase the molecular weight and influence the compound's boiling and melting points. The reactivity of the bromine atom also imparts certain chemical properties, such as the ability to participate in electrophilic aromatic substitution reactions. The crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and stability .

科学研究应用

杀虫剂中间体的合成

7-溴-3-苯并呋喃酮衍生物被用作杀虫剂合成中的中间体。例如,化合物2-溴-6-氯-3(2H)-苯并呋喃酮是从4-氯水杨酸合成的,并用作杀虫剂中间体。这个过程涉及几个步骤,包括酯化、醚化、水解、环化和溴化,突出了该化合物在复杂化学合成中的重要性(Xiaojun, 2005)。

药物化学和药物开发

7-溴-3-苯并呋喃酮是合成药物化合物中的关键组成部分。研究表明,它在抗癌药物的开发中具有实用性。例如,4,6-二羟基-2-苯基-1-苯并呋喃-3(2H)-酮的衍生物已显示出对皮肤癌细胞系的强效活性,表明基于7-溴-3-苯并呋喃酮的化合物在肿瘤学中的治疗潜力(Doonaboyina et al., 2019)。

有机化学和催化

该化合物还被用于探索达尔森反应,这是一种产生黄酮衍生环氧化物的方法。然而,与7-溴-3-苯并呋喃酮衍生物的反应导致了黄酮醇和苯并呋喃基取代的黄酮醇的形成,展示了它在有机合成和催化中的作用(Ottersbach et al., 2008)。

苯并呋喃酮衍生物的合成

研究集中在合成3(2H)-苯并呋喃酮衍生物上,表明根据反应条件的不同,可以得到不同的产物。这表明了7-溴-3-苯并呋喃酮在化学合成中的多功能性(Bokotey et al., 2002)。

抗菌和抗癌性能

已经研究了7-溴-3-苯并呋喃酮衍生物的抗菌性能,以及它们在癌症治疗中的潜力。例如,苯二呋喃-2-羧酸酰胺衍生物已显示出对多种细菌和真菌的抗菌活性(Soni & Soman, 2014)。

安全和危害

未来方向

Benzofuran and its derivatives, including 7-Bromo-3-benzofuranone, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .

作用机制

Target of Action

Benzofuran derivatives, such as 7-Bromo-3-benzofuranone, have been found to be suitable structures with a wide range of biological and pharmacological applications . They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds, in general, interact with their targets and cause changes that result in their biological activities . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can be involved in the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the environment .

属性

IUPAC Name |

7-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCVLLXCJNKGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399773 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

519018-52-1 | |

| Record name | 7-BROMO-3-BENZOFURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)